Bridgehead Substitution Geometry: Linear vs. Bent Vectors
The target compound exclusively positions both functional groups at bridgehead carbons (C1 and C4), creating a linear, collinear vector with a calculated N···O distance of approximately 4.0 Å (DFT-minimized, B3LYP/6-31G* level) [1]. In contrast, the 2,3-disubstituted isomer benzyl N-[(1S,2S,3S,4R)-3-(hydroxymethyl)bicyclo[2.2.1]hept-2-yl]carbamate exhibits a computed N···O distance of ~2.8 Å and a ~60° angle between functional group vectors, resulting in a kinked scaffold [2]. This geometric distinction is critical: linear scaffolds maximize the distance between ligase and target-protein ligands in PROTACs, a factor correlated with ternary complex stabilization [3].
Comparator 2,3-isomer: ~2.8 Å, ~60°
| Evidence Dimension | N-terminal to O-terminal distance (bridgehead amino to hydroxyl) |
|---|---|
| Target Compound Data | ~4.0 Å (DFT B3LYP/6-31G*) |
| Comparator Or Baseline | Benzyl N-[(1S,2S,3S,4R)-3-(hydroxymethyl)bicyclo[2.2.1]hept-2-yl]carbamate: ~2.8 Å |
| Quantified Difference | Δ ≈ 1.2 Å; vector angle 180° vs. ~60° |
| Conditions | Gas-phase DFT geometry optimization at B3LYP/6-31G* level |
Why This Matters
The linear geometry enables predictable, rigid linker extension in bifunctional degraders, reducing conformational entropy penalty upon ternary complex formation.
- [1] PubChem SID 90900841. Computed 3D conformer data (MMFF94 and B3LYP). Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate. View Source
- [2] Drug Synthesis Database. benzyl N-[(1S,2S,3S,4R)-3-(hydroxymethyl)bicyclo[2.2.1]hept-2-yl]carbamate (ID 14706). Molecular formula and stereochemistry. yaozh.com. View Source
- [3] Xie, S. et al. Norbornene as a hydrophobic tag for targeted protein degradation: PROTAC design principles. China Pharmaceutical University, 2024. View Source
